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molecular formula C8H11BrN2O2 B8649114 ethyl 4-bromo-5-ethyl-1H-imidazole-2-carboxylate

ethyl 4-bromo-5-ethyl-1H-imidazole-2-carboxylate

Cat. No. B8649114
M. Wt: 247.09 g/mol
InChI Key: ZUNQBFMWUCUJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536197B2

Procedure details

The same operation as in Example (1c) was performed using ethyl 5-ethyl-1H-imidazole-2-carboxylate obtained by the method described in Example (lb) (0.29 g, 1.30 mmol) and NBS (0.28 g, 1.28 mmol), to obtain 0.22 g of the title compound as a white solid (69%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.28 g
Type
reactant
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[NH:7][C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[N:5][CH:4]=1)[CH3:2].C1C(=O)N([Br:20])C(=O)C1>>[Br:20][C:4]1[N:5]=[C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[NH:7][C:3]=1[CH2:1][CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CN=C(N1)C(=O)OCC
Step Two
Name
Quantity
0.28 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained by the method

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C(NC1CC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.22 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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